ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a benzoyl group substituted with chlorine and nitro groups, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent, reflux conditions.
Major Products
Reduction: Ethyl 1-(2-chloro-4-aminobenzoyl)-3-piperidinecarboxylate.
Substitution: Ethyl 1-(2-substituted-4-nitrobenzoyl)-3-piperidinecarboxylate.
Hydrolysis: 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylic acid.
Scientific Research Applications
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate can be compared with similar compounds such as:
Ethyl 2-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a benzoate group instead of a piperidine ring.
Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPANJSEMRWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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